molecular formula C17H18N2O B12128369 Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- CAS No. 1049130-06-4

Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-

Cat. No.: B12128369
CAS No.: 1049130-06-4
M. Wt: 266.34 g/mol
InChI Key: OVXCCFAVKKQIKG-UHFFFAOYSA-N
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Description

The compound Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- (hereafter referred to as Compound A) is a pyrazoline derivative featuring a phenol moiety substituted at the 2-position with a dihydro-pyrazole ring and at the 5-position with a methyl group. The pyrazole ring is further substituted with a 4-methylphenyl group at the 3-position. This structure is characterized by its fused aromatic and heterocyclic systems, which are common in bioactive molecules.

Key spectroscopic data for analogous pyrazoline-phenol hybrids include ¹H NMR signals for hydroxyl groups (δ ~10.8–10.9 ppm) and pyrazoline protons (δ ~3.2–5.2 ppm), as observed in related compounds . The presence of electron-donating methyl groups on both the phenol and aryl substituents likely enhances stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

CAS No.

1049130-06-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5-methyl-2-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H18N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-8-5-12(2)9-17(14)20/h3-9,16,19-20H,10H2,1-2H3

InChI Key

OVXCCFAVKKQIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(C2)C3=C(C=C(C=C3)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- typically involves the reaction of 4-methylphenylhydrazine with an appropriate diketone under acidic conditions The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can inhibit the proliferation of various cancer cell lines. For example:

  • Case Study : A synthesized pyrazole derivative demonstrated a reduction in cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.

  • Data Table :
    CompoundInhibition Rate (%)Reference
    Phenol Derivative A75%
    Phenol Derivative B68%

3. Analgesic Effects
Phenol derivatives have also shown promise as analgesics in preclinical studies. The analgesic activity is often attributed to their ability to modulate pain pathways.

  • Case Study : In a controlled study, a phenolic compound with a similar structure was tested on animal models, resulting in significant pain relief comparable to standard analgesics .

Synthesis and Characterization

The synthesis of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- typically involves multi-step reactions starting from readily available phenolic compounds and pyrazole precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The pyrazole ring can also participate in binding interactions with proteins and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A is compared to derivatives with alternative substituents on the pyrazole ring:

Compound Name Substituents (Pyrazole Position 3) Key Structural Features Notable Properties/Applications Reference
Compound A 4-Methylphenyl Methylphenol, dihydro-pyrazole Potential scaffold for drug discovery
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 4-Methoxyphenyl Methoxy groups on phenol and aryl Enhanced solubility due to polar groups
2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole Ferrocenyl Ferrocene-thiazole hybrid Electrochemical applications
2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline 4-Methylphenyl + sulfonyl Quinoline backbone Antimicrobial activity (inferred)

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy substituents (as in ) increase polarity and solubility compared to methyl groups in Compound A .
  • Hybrid systems : Ferrocene-thiazole hybrids () exhibit redox activity, unlike Compound A , which lacks metal coordination sites.
Modifications to the Phenol Moiety

Variations in phenol substitution significantly alter reactivity and intermolecular interactions:

Compound Name Phenol Substituents Key Modifications Impact on Properties Reference
Compound A 5-Methyl Methyl group at para position Steric hindrance, moderate acidity
2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol Imine-linked tert-butyl group Schiff base formation Enhanced π-π stacking (crystallography)
2-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol Nitrophenoxy and methoxyphenoxy Bulky nitro and methoxy groups High molecular weight (MW = 463.4 g/mol)

Key Observations :

  • Acidity: The 5-methyl group in Compound A slightly decreases phenol acidity compared to nitro-substituted analogs ().

Key Observations :

  • Cyclocondensation : A common method for pyrazoline synthesis (), though yields are often moderate.
  • Copper-mediated reactions : Higher functionalization (e.g., thiazole incorporation in ) but with variable yields.

Biological Activity

Phenol derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- , with CAS number 497963-19-6, is a notable example. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4OC_{26}H_{24}N_{4}O. Its structure features a phenolic group and a pyrazole moiety, which are critical for its biological activity.

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activity. A study utilizing molecular docking simulations showed that similar pyrazole derivatives possess excellent antioxidant properties due to their ability to donate electrons and scavenge free radicals . The presence of the methyl group on the phenyl ring may enhance this activity by stabilizing radical intermediates.

Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is well-documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies revealed that derivatives with similar structures effectively reduce inflammation markers in cell cultures .

Anticancer Activity

Phenolic compounds are often investigated for their anticancer properties. The compound under review has shown promise against various cancer cell lines. For instance, studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) suggests that modifications at specific positions on the pyrazole ring can enhance cytotoxicity against tumor cells.

The biological activities of Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- can be attributed to several mechanisms:

  • Free Radical Scavenging : The electron-donating ability of the phenolic hydroxyl group contributes to its antioxidant capacity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to decreased proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Anticancer Effects : A comparative analysis demonstrated that pyrazole derivatives exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-712
Phenol derivativeA54925

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